5-{3-[(3,5-DICARBOXYPHENYL)CARBAMOYL]BENZAMIDO}BENZENE-1,3-DICARBOXYLIC ACID
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Overview
Description
5-{3-[(3,5-Dicarboxyphenyl)carbamoyl]benzamido}benzene-1,3-dicarboxylic acid is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of multiple carboxylic acid groups and amide linkages, making it a versatile molecule in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{3-[(3,5-dicarboxyphenyl)carbamoyl]benzamido}benzene-1,3-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of 3,5-dicarboxybenzoic acid with an appropriate amine to form an amide intermediate. This intermediate is then reacted with another carboxylic acid derivative under controlled conditions to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency .
Chemical Reactions Analysis
Types of Reactions
5-{3-[(3,5-Dicarboxyphenyl)carbamoyl]benzamido}benzene-1,3-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
5-{3-[(3,5-Dicarboxyphenyl)carbamoyl]benzamido}benzene-1,3-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Mechanism of Action
The mechanism of action of 5-{3-[(3,5-Dicarboxyphenyl)carbamoyl]benzamido}benzene-1,3-dicarboxylic acid involves its interaction with specific molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Its multiple carboxylic acid groups allow it to act as a chelating agent, binding to metal ions and affecting their biological availability and activity.
Comparison with Similar Compounds
Similar Compounds
- 5-[(3,5-Dicarboxyphenyl)methyl]benzene-1,3-dicarboxylic acid
- 5-[(3,5-Dicarboxyphenyl)carbamoyl]benzene-1,3-dicarboxylic acid
- 5-[(3,5-Dicarboxyphenyl)ethynyl]benzene-1,3-dicarboxylic acid
Uniqueness
5-{3-[(3,5-Dicarboxyphenyl)carbamoyl]benzamido}benzene-1,3-dicarboxylic acid stands out due to its specific arrangement of functional groups, which provides unique reactivity and binding properties. This makes it particularly valuable in applications requiring precise molecular interactions and stability.
Properties
IUPAC Name |
5-[[3-[(3,5-dicarboxyphenyl)carbamoyl]benzoyl]amino]benzene-1,3-dicarboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2O10/c27-19(25-17-7-13(21(29)30)5-14(8-17)22(31)32)11-2-1-3-12(4-11)20(28)26-18-9-15(23(33)34)6-16(10-18)24(35)36/h1-10H,(H,25,27)(H,26,28)(H,29,30)(H,31,32)(H,33,34)(H,35,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKSVVIHEWLNKEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O)C(=O)NC3=CC(=CC(=C3)C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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